2-Methyl-4,5-diphenyloxazole

概述

描述

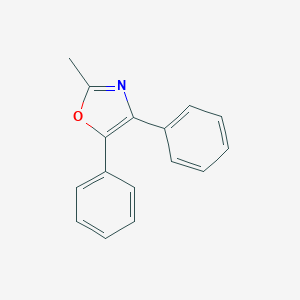

2-Methyl-4,5-diphenyloxazole is an organic compound with the molecular formula C₁₆H₁₃NO and a molecular weight of 235.29 g/mol It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

准备方法

Synthetic Routes and Reaction Conditions

2-Methyl-4,5-diphenyloxazole can be synthesized through several methods. One common synthetic route involves the cyclization of 2-aminobenzophenone with acetic anhydride in the presence of a base such as sodium acetate . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes cost-effectiveness and scalability.

化学反应分析

Types of Reactions

2-Methyl-4,5-diphenyloxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxazole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

Substitution: Halogenating agents, alkylating agents; reactions often require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.

科学研究应用

Fluorescent Dyes

Overview:

2-Methyl-4,5-diphenyloxazole is prominently used as a fluorescent dye in biological imaging. Its high sensitivity and specificity make it ideal for tracking cellular processes.

Applications:

- Cellular Imaging: Utilized in techniques such as fluorescence microscopy to visualize cellular structures and dynamics.

- Biochemical Assays: Employed in assays that require precise detection of biomolecules.

Case Study:

A study demonstrated the effectiveness of this compound in detecting specific proteins within live cells, showcasing its potential in real-time imaging applications .

Overview:

this compound is integrated into organic photovoltaic cells to improve energy conversion efficiency.

Applications:

- Solar Energy Harvesting: Enhances the performance of solar panels by increasing light absorption and conversion rates.

Case Study:

Research indicated that photovoltaic cells incorporating this compound exhibited a significant increase in power conversion efficiency compared to traditional materials .

Analytical Chemistry

Overview:

In analytical chemistry, the compound is utilized for detecting trace amounts of substances, proving beneficial for environmental monitoring and food safety.

Applications:

- Trace Detection Methods: Applied in methods like chromatography for the analysis of pollutants.

- Quality Control: Used in food safety testing to ensure compliance with health regulations.

Polymer Science

Overview:

this compound plays a role in the synthesis of advanced polymers that exhibit unique properties.

Applications:

- Material Development: Contributes to the creation of polymers with enhanced thermal stability and mechanical strength.

- Biodegradable Materials: Investigated for use in developing biodegradable polymers that maintain functionality while being environmentally friendly.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Biodegradability | Yes |

作用机制

The mechanism of action of 2-Methyl-4,5-diphenyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

相似化合物的比较

Similar Compounds

- 2-Methyl-4,5-diphenyl-1,3-oxazole

- 4,5-Diphenyl-2-methyloxazole

- 2-Methyl-4,5-diphenyl-1,3-oxazol

Uniqueness

2-Methyl-4,5-diphenyloxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of its biological activities.

生物活性

2-Methyl-4,5-diphenyloxazole is an organic compound with the molecular formula C₁₆H₁₃NO and a molecular weight of 235.29 g/mol. It is characterized by its unique substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The oxazole ring can engage in non-covalent bonding with enzyme active sites or protein binding sites, potentially leading to enzyme inhibition or activation. Such interactions may influence biochemical pathways critical for cellular function and disease progression .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that derivatives of diphenyloxazole can inhibit the adherence of Porphyromonas gingivalis , an oral pathogen, to Streptococcus gordonii , with IC50 values ranging from 2.3 to 4.3 μM . This suggests potential applications in preventing biofilm formation in oral health.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that certain oxazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The presence of phenyl groups in the structure enhances its reactivity and biological efficacy.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may possess anti-inflammatory properties. Its ability to modulate signaling pathways related to inflammation could make it a candidate for therapeutic applications in inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions using precursors like 2-aminobenzophenone in the presence of acetic anhydride and sodium acetate. This method yields the compound with high purity suitable for biological testing.

Kinetics of Oxidation

A detailed kinetic study on the photo-oxidation of oxazole derivatives, including this compound, revealed that the introduction of methyl and phenyl groups significantly influences the stability and reactivity of the products formed during oxidation processes. The study highlighted the formation of reactive intermediates that could participate in further chemical transformations relevant to biological activity .

Data Summary

属性

IUPAC Name |

2-methyl-4,5-diphenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12-17-15(13-8-4-2-5-9-13)16(18-12)14-10-6-3-7-11-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQIWRCWPJRJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161981 | |

| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14224-99-8 | |

| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014224998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary chemical reactions 2-methyl-4,5-diphenyloxazole can undergo according to the research?

A1: this compound exhibits reactivity with various reagents, leading to diverse chemical transformations.

- Sulfonation: It reacts with chlorosulfonic acid to produce the corresponding sulfonyl chloride. This sulfonyl chloride can further react with nucleophiles, providing a route to various derivatives. []

- Pyrolysis: Under high-temperature conditions (1000°C) and low pressure (0.5 Torr), this compound undergoes flow-vacuum pyrolysis. This process yields a complex mixture of products, including benzonitrile, diphenylmethane, and fluorene, with o-benzylbenzonitrile being the major product. This reaction is proposed to proceed via radical and carbene intermediates. []

- Lithiation and Ring Transformation: The compound undergoes lithiation, enabling reactions with electrophiles like α-bromo ketone methyl enol ethers. Subsequent hydrolysis yields γ-keto-oxazoles. These γ-keto-oxazoles can be transformed into fused imidazoles through reactions with hydrazine or by converting them to γ-amino-oxazoles followed by pyrolysis. []

Q2: Has this compound demonstrated any potential for antifungal activity?

A2: Research suggests that this compound displays antifungal activity. A computational screening study utilizing topological descriptors and linear discriminant analysis predicted its antifungal properties. This prediction was further validated through experimental testing against Candida albicans, Candida glabrata, and Saccharomyces cerevisiae. The compound exhibited activity against all three fungal species, with minimum inhibitory concentrations (MIC50) ranging from 25 to 100 µg/mL. []

Q3: Are there any studies exploring the structure-activity relationship (SAR) of this compound?

A3: While the provided research does not delve deeply into specific SAR studies for this compound, it offers insights into how structural modifications can impact its reactivity. For instance, converting this compound to its corresponding sulfonyl chloride [] or γ-keto-oxazole derivatives [] allows for further derivatization and potentially alters its biological activity. Further research focused on systematic structural modifications and subsequent biological evaluation is needed to establish a comprehensive SAR profile for this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。